molecular formula C16H13NO6 B13134413 1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone CAS No. 83249-33-6

1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone

Cat. No.: B13134413
CAS No.: 83249-33-6
M. Wt: 315.28 g/mol
InChI Key: SCJFFDFUNHMDSE-UHFFFAOYSA-N
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Description

1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone, also known by its chemical formula C₁₆H₁₃NO₆, is a fascinating compound with several notable features. It belongs to the anthraquinone family and exhibits intriguing properties due to its unique structure.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 1,4-dihydroxyanthraquinone with ethylene diamine. The reaction proceeds under suitable conditions to yield the desired product.

Industrial Production:

In industrial settings, 1,4,5-trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone can be synthesized through efficient processes that optimize yield and purity. These methods often involve large-scale reactions and purification steps.

Chemical Reactions Analysis

1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction processes yield hydroquinone derivatives.

    Substitution: Substituents can be introduced at different positions on the anthraquinone ring. Common reagents include oxidizing agents (such as potassium dichromate), reducing agents (such as sodium borohydride), and Lewis acids (such as aluminum chloride).

Major products formed from these reactions include derivatives with altered functional groups or modified solubility properties.

Scientific Research Applications

1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone finds applications across various scientific domains:

    Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Researchers explore its potential as an antitumor agent due to its cytotoxic properties.

    Medicine: Some studies investigate its role in treating specific diseases, although further research is needed.

    Industry: It has applications in dye synthesis and as a colorant.

Mechanism of Action

The compound’s mechanism of action involves interactions with cellular components. It may affect enzymes, receptors, or signaling pathways, leading to specific biological effects. Further studies are essential to unravel its precise mode of action.

Comparison with Similar Compounds

1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone stands out due to its unique combination of hydroxyl and amino groups. Similar compounds include other anthraquinones like alizarin and purpurin, but their distinct structures set them apart.

Properties

IUPAC Name

1,4,5-trihydroxy-8-(2-hydroxyethylamino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c18-6-5-17-7-1-2-8(19)12-11(7)15(22)13-9(20)3-4-10(21)14(13)16(12)23/h1-4,17-21H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJFFDFUNHMDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003215
Record name 1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83249-33-6
Record name 1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83249-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5-Trihydroxy-8-((2-hydroxyethyl)amino)anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083249336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5-trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone
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